molecular formula C9H8BrFO2 B1470967 Methyl 6-bromo-2-fluoro-3-methylbenzoate CAS No. 1437780-03-4

Methyl 6-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B1470967
CAS No.: 1437780-03-4
M. Wt: 247.06 g/mol
InChI Key: AHFHGHNOEORYLM-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-fluoro-3-methylbenzoate” is a chemical compound with the CAS Number: 1437780-03-4 . It has a molecular weight of 247.06 . The IUPAC name for this compound is this compound . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrFO2/c1-5-3-4-6 (10)7 (8 (5)11)9 (12)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored in a refrigerator . The compound has a molecular weight of 247.06 .

Scientific Research Applications

Anaerobic Degradation of Organic Compounds

The application of fluorinated compounds like methyl 6-bromo-2-fluoro-3-methylbenzoate in the study of anaerobic degradation pathways of organic compounds was explored by Londry and Fedorak (1993). They used fluorinated analogs of m-cresol in a methanogenic consortium to track the degradation process, revealing a potential pathway involving demethylation reactions leading to methane production (Londry & Fedorak, 1993).

Enzyme Reactions with Fluorinated Compounds

Reynolds et al. (1988) investigated the reactivity of various fluorinated benzoylformates with benzoylformate decarboxylase, an enzyme involved in key biochemical reactions. This study highlighted the differential reactivity of these compounds, providing insights into enzyme-substrate interactions and the impact of fluorinated compounds on enzymatic pathways (Reynolds et al., 1988).

Synthesis of Halogenated Aromatic Compounds

Research by Wang et al. (2006) on synthesizing carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential use in PET imaging of cancers showcases the importance of compounds like this compound in developing novel diagnostic agents. Their work contributes to the understanding of how fluorinated aromatic compounds can be used in medical imaging and cancer research (Wang et al., 2006).

Novel Synthesis Methods

Kudo et al. (1996) described a novel synthesis of 4H-1,4-benzoxazines using methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate. This work illustrates the role of halogenated benzoates in developing new synthetic routes for organic compounds, which is critical for advancements in organic chemistry and drug development (Kudo et al., 1996).

Drug Discovery and Development

Nishimura and Saitoh (2016) demonstrated the use of 6-bromo-2-fluoro-3-methoxybenzaldehyde, a related compound, in the synthesis of key intermediates for drug discoveries. Their approach highlights how such compounds can streamline the drug development process, making it more efficient and effective (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

IUPAC Name

methyl 6-bromo-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFHGHNOEORYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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